molecular formula C20H18ClN5O B11603873 2-(3-chlorophenyl)-5-methyl-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-(3-chlorophenyl)-5-methyl-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11603873
M. Wt: 379.8 g/mol
InChI Key: GGDBFSPRGZPLRK-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-5-methyl-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-5-methyl-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between enaminonitriles and benzohydrazides under microwave irradiation has been reported to yield triazolopyrimidine derivatives efficiently . Another method involves the use of dicationic molten salts as catalysts, which facilitate the formation of the desired product under solvent-free conditions or in ethanol .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as one-pot synthesis using environmentally friendly catalysts. The use of dicationic ionic liquids (DILs) has been explored for their efficiency and reusability, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-5-methyl-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., NaOCl, MnO2), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typical conditions include controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted triazolopyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-5-methyl-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation. Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenyl)-5-methyl-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C20H18ClN5O

Molecular Weight

379.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-methyl-7-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H18ClN5O/c1-11-5-3-6-13(9-11)17-16(18(22)27)12(2)23-20-24-19(25-26(17)20)14-7-4-8-15(21)10-14/h3-10,17H,1-2H3,(H2,22,27)(H,23,24,25)

InChI Key

GGDBFSPRGZPLRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)C4=CC(=CC=C4)Cl)C)C(=O)N

Origin of Product

United States

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